molecular formula C16H15ClN2O3 B2773441 ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate CAS No. 340808-52-8

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

Cat. No. B2773441
CAS RN: 340808-52-8
M. Wt: 318.76
InChI Key: FJFBASUSZUJUFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate consists of a pyran ring fused with a phenyl group. The chloromethyl and cyano substituents are strategically positioned. Refer to the ChemSpider entry for a visual representation .

Scientific Research Applications

Theoretical Characterization and Supra-Molecular Assemblies

A theoretical characterization of substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, was conducted using DFT calculations. This study focused on analyzing the supra-molecular assemblies formed in the solid state of these compounds. It highlighted classical H-bonds, π–stacking interactions, and unconventional π–hole interactions involving the polarized double bond of the six-membered rings due to electron withdrawing (CN) and electron donating (NH2) groups (Chowhan et al., 2020).

Ultrasound-Assisted Synthesis in Aqueous Media

The ultrasound-assisted synthesis of ethyl 6-amino-5-cyano-4-phenyl-4H-pyran-3-carboxylate was explored, highlighting the benefits of using simple, easily available chemicals, reduced reaction time, and environmentally friendly methods. The structures of the synthesized products were confirmed using various spectroscopic methods (Kumbhani et al., 2022).

Synthesis and Reaction with Chloroacetyl Chloride

The synthesis of some ethyl 6-amino-5-cyano-4-aryl-4H-pyran-3-carboxylates was achieved through a three-component reaction. The study examined the role of different catalysts, including organic and inorganic substances, and ionic liquids. Some of these compounds were converted by reacting with chloroacetyl chloride (Hai et al., 2017).

Crystal Structure Analysis

A comprehensive crystal structure analysis of ethyl 6-amino-5-cyano-4-aryl-4H-pyran-3-carboxylates was conducted. This included single crystal X-ray structural analysis to understand the conformation of the pyran ring and its interactions with other molecular components (Kumar et al., 2014).

Antimicrobial Activity

Research on substituted chromeno[2,3-d]pyrimidinone derivatives, synthesized using ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate, included an assessment of their antimicrobial activity against different bacterial and fungal strains. This method offered advantages like high yields, cleaner reactions, and greener conditions (Ghashang et al., 2013).

Corrosion Mitigation Applications

The study of pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, for corrosion mitigation of mild steel in sulfuric acid solution was explored. These derivatives were found to act as mixed-type inhibitors with high inhibition efficiency, examined through weight loss, electrochemical measurements, and surface studies (Saranya et al., 2020).

properties

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-21-16(20)14-12(8-17)22-15(19)11(9-18)13(14)10-6-4-3-5-7-10/h3-7,13H,2,8,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFBASUSZUJUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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